6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Description
6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an amino group and a methoxyphenyl group. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(4-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O5/c1-28-7-4-2-6(3-5-7)11-8(9-12(18)20-16(26)22-14(9)24)10-13(19-11)21-17(27)23-15(10)25/h2-5H,1H3,(H4,18,20,22,24,26)(H3,19,21,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJEQSQBYDBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with benzaldehydes in a water/ethanol mixture . This reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the desired pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The amino and methoxyphenyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a scaffold for designing new chemical entities.
Biology: It has shown promise in biological assays, particularly for its antiviral and anticancer activities.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment.
Methotrexate: Another related compound with significant anticancer activity.
Ribavirin: An antiviral agent with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
